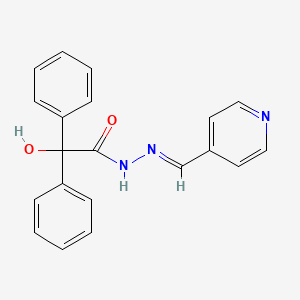![molecular formula C21H20N4O2 B5693248 3-[(1-naphthylacetyl)hydrazono]-N-2-pyridinylbutanamide](/img/structure/B5693248.png)
3-[(1-naphthylacetyl)hydrazono]-N-2-pyridinylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1-naphthylacetyl)hydrazono]-N-2-pyridinylbutanamide, also known as isoniazid hydrazone, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a hydrazone derivative of isoniazid, a well-known anti-tubercular drug. The aim of
Wirkmechanismus
The exact mechanism of action of 3-[(1-naphthylacetyl)hydrazono]-N-2-pyridinylbutanamide hydrazone is not fully understood. However, studies have suggested that it may inhibit the growth of Mycobacterium tuberculosis by targeting the cell wall synthesis. Furthermore, 3-[(1-naphthylacetyl)hydrazono]-N-2-pyridinylbutanamide hydrazone has been shown to inhibit the production of reactive oxygen species, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
Studies have demonstrated that 3-[(1-naphthylacetyl)hydrazono]-N-2-pyridinylbutanamide hydrazone has a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Furthermore, 3-[(1-naphthylacetyl)hydrazono]-N-2-pyridinylbutanamide hydrazone has been shown to reduce oxidative stress and improve mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-[(1-naphthylacetyl)hydrazono]-N-2-pyridinylbutanamide hydrazone is its potential therapeutic applications. Furthermore, it is relatively easy to synthesize and purify, making it a good candidate for lab experiments. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of 3-[(1-naphthylacetyl)hydrazono]-N-2-pyridinylbutanamide hydrazone. One potential direction is to further investigate its anti-tubercular activity and optimize its therapeutic potential for the treatment of tuberculosis. Furthermore, studies can be conducted to investigate its potential for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, studies can be conducted to investigate its potential for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, further studies can be conducted to better understand its mechanism of action and optimize its therapeutic potential.
Conclusion:
In conclusion, 3-[(1-naphthylacetyl)hydrazono]-N-2-pyridinylbutanamide hydrazone is a promising compound with potential therapeutic applications. It has been shown to exhibit anti-tubercular, anti-inflammatory, and antioxidant properties. While there is still much to be learned about its mechanism of action, the future directions for its study are promising.
Synthesemethoden
Isoniazid hydrazone can be synthesized through the reaction of 3-[(1-naphthylacetyl)hydrazono]-N-2-pyridinylbutanamide and 1-naphthaldehyde in the presence of hydrazine hydrate. The reaction takes place at room temperature and under acidic conditions. The product is then purified using column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
Isoniazid hydrazone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-tubercular activity, making it a potential candidate for the treatment of tuberculosis. Furthermore, studies have demonstrated that 3-[(1-naphthylacetyl)hydrazono]-N-2-pyridinylbutanamide hydrazone has anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
(3E)-3-[(2-naphthalen-1-ylacetyl)hydrazinylidene]-N-pyridin-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-15(13-20(26)23-19-11-4-5-12-22-19)24-25-21(27)14-17-9-6-8-16-7-2-3-10-18(16)17/h2-12H,13-14H2,1H3,(H,25,27)(H,22,23,26)/b24-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPKXRVOOLUBLZ-BUVRLJJBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CC2=CC=CC=C21)CC(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=CC2=CC=CC=C21)/CC(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-naphthylacetyl)hydrazono]-N-2-pyridinylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2,3-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5693168.png)

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-isobutyl-4-quinolinecarbohydrazide](/img/structure/B5693181.png)
![3-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5693189.png)

![2-methyl-3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5693200.png)
![3,5-dichloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B5693211.png)


![N-[4-({[(4-fluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide](/img/structure/B5693234.png)
![4,6-diphenyl-N'-[1-(3-pyridinyl)ethylidene]-2-pyrimidinecarbohydrazide](/img/structure/B5693245.png)


![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol](/img/structure/B5693274.png)